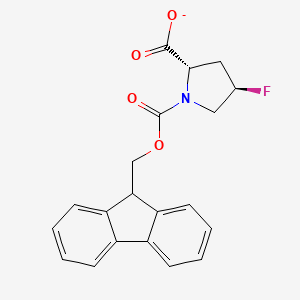

Fmoc-trans-4-fluoro-pro-OH

Description

Significance of Proline in Polypeptide Conformation and Function

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that is bonded to both the α-carbon and the backbone amide nitrogen. This distinctive structure imparts significant conformational rigidity to the polypeptide chain. wikipedia.orgresearchgate.net The cyclic nature of proline restricts the possible values of the backbone dihedral angle φ to approximately -65°, influencing the local secondary structure. wikipedia.org Proline is often found in turns and at the edges of beta-sheets, acting as a structural disruptor within regular secondary elements like alpha-helices. wikipedia.org Its presence can introduce kinks in alpha-helices and is crucial for the formation of specific structures like the polyproline helix found in collagen. wikipedia.orgnih.gov The isomerization between the cis and trans conformations of the peptide bond preceding a proline residue is a rate-limiting step in protein folding and can act as a molecular switch, regulating biological processes. researchgate.netmdpi.com

Rationale for Fluorine Incorporation in Amino Acids

The substitution of hydrogen with fluorine in amino acids is a strategic modification that leverages the unique properties of the fluorine atom. scispace.com Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom, allowing it to be a subtle but powerful modulator of molecular properties. scispace.comfu-berlin.de

The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of a molecule. fu-berlin.demdpi.com This inductive effect can alter the pKa values of nearby acidic or basic groups. fu-berlin.de Furthermore, the C-F bond can participate in stabilizing hyperconjugative interactions, such as σCH→σ*CF, which can dictate the conformational preferences of the amino acid side chain. nih.gov In the context of proline, fluorination at the 4-position can stabilize either the C4-endo or C4-exo pucker of the pyrrolidine (B122466) ring, depending on the stereochemistry of the fluorine atom. nih.gov

Incorporating fluorinated amino acids can enhance the thermal and chemical stability of peptides and proteins. nih.gov This stabilization is often attributed to the increased hydrophobicity of fluorinated side chains and their ability to pack efficiently within the protein core with minimal structural disruption. nih.gov The unique stereoelectronic properties of fluorine can also be used to fine-tune protein-protein interactions and influence folding kinetics. scispace.comrsc.org

Overview of Fmoc-trans-4-fluoro-Pro-OH as a Non-Canonical Amino Acid Building Block

This compound is a derivative of the amino acid proline that has been modified in two key ways: a fluorine atom has been introduced at the trans-4-position of the pyrrolidine ring, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. nih.govmdpi.com The presence of the Fmoc group makes this compound a ready-to-use building block for the incorporation of a trans-4-fluoroproline (B7722503) residue into a synthetic peptide sequence. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 203866-20-0 alfa-chemistry.comaksci.comchemicalbook.comavantorsciences.comadvancedchemtech.com |

| Molecular Formula | C₂₀H₁₈FNO₄ alfa-chemistry.comavantorsciences.comadvancedchemtech.com |

| Molecular Weight | 355.36 g/mol alfa-chemistry.comadvancedchemtech.com |

| IUPAC Name | (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid alfa-chemistry.com |

| Physical Form | Solid aksci.comsigmaaldrich.com |

| Storage | 2-8°C aksci.comsigmaaldrich.com |

Historical Context of Fluoroproline Utilization in Chemical Biology

The synthesis and application of fluorinated prolines have a rich history in chemical biology. The first synthesis of 4-fluoroprolines was reported in 1965. acs.org Since then, their use has grown significantly, driven by the desire to create peptides and proteins with enhanced stability and novel functionalities. acs.org Fluoroprolines have been instrumental in studying the effects of stereoelectronics on peptide and protein conformation. nih.gov For instance, the distinct conformational preferences induced by (4R)- and (4S)-fluoroproline have been used to probe the structural requirements of collagen and other proteins. beilstein-journals.orgnih.gov The development of efficient synthetic routes, including methods to produce both diastereomers from a single starting material like 4-hydroxyproline (B1632879), has made these valuable building blocks more accessible for research. nih.gov The ability to incorporate fluoroprolines into peptides, either through traditional solid-phase synthesis or through innovative "proline editing" techniques, has further expanded their utility in creating structurally diverse and functionally optimized peptides. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H17FNO4- |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18+/m1/s1 |

InChI Key |

CJEQUGHYFSTTQT-XIKOKIGWSA-M |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Canonical SMILES |

C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Trans 4 Fluoro Pro Oh and Its Peptide Conjugates

Precursor Synthesis Strategies for 4-Fluoroproline (B1262513)

The practical synthesis of 4-fluoroprolines, the direct precursors to Fmoc-trans-4-fluoro-Pro-OH, is a critical aspect of its production. These nonnatural amino acids have garnered significant interest for their ability to enhance the conformational stability of proteins and peptides. nih.gov

Derivatization from 4-Hydroxyproline (B1632879) Precursors

A common and advantageous starting material for the synthesis of 4-fluoroprolines is (2S,4R)-4-hydroxyproline (HypOH), a readily available and abundant amino acid found in collagen. nih.govnih.gov The general approach involves the chemical transformation of the hydroxyl group at the C-4 position to a fluoro group.

One established method to achieve the trans configuration, (2S,4R)-4-fluoroproline, requires an inversion of the stereochemistry at the C-4 position of (2S,4R)-hydroxyproline. This is often accomplished through a series of reactions that include protection of the amino group, mesylation of the hydroxyl group, followed by intramolecular cyclization to form a lactone, and subsequent hydrolysis to yield N-Boc-(2S,4S)-4-hydroxyproline. nih.gov This intermediate can then be fluorinated to produce the desired trans-4-fluoroproline (B7722503). nih.gov

For the synthesis of cis-4-fluoro-L-proline, the synthesis can commence with the esterification of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. acs.orgnih.gov Subsequent steps then lead to the desired cis diastereomer. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the amine, is crucial to prevent unwanted side reactions during these transformations. nih.govacs.orgnih.gov

Optimization of Fluorination Reactions

The introduction of the fluorine atom is a key step in the synthesis of 4-fluoroproline. A typical strategy is the SN2 displacement of an activated hydroxyl group by a fluoride (B91410) ion, which results in the inversion of configuration at the C-4 position. nih.gov

Historically, reagents like (diethylamino)sulfur trifluoride (DAST) and its analogs were used to both activate the hydroxyl group and provide the fluoride ion. nih.govraineslab.com However, these reagents are often expensive and can be explosive, prompting the development of safer and more cost-effective methods. nih.gov

More recent and practical routes utilize fluoride salts to install the fluoro group. nih.govnih.gov For instance, the hydroxyl group of a protected 4-hydroxyproline can be activated by conversion to a triflate, which is then displaced by a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). raineslab.com Another effective fluorinating agent is morpholinosulfur trifluoride, which has been used in the single-step synthesis of protected 4-fluoroproline derivatives. acs.orgnih.gov The choice of fluorinating agent and reaction conditions is critical to control stereoselectivity and avoid side reactions, such as elimination. acs.orgnih.gov For example, the use of a sterically hindered tert-butyl ester derivative during fluorination with morpholinosulfur trifluoride has been shown to prevent intramolecular side reactions, leading to a single diastereomer. acs.orgresearchgate.net

Electrophilic fluorination using reagents like Selectfluor has also been explored, particularly in the synthesis of more complex fluorinated prolines, such as 3-fluoro-4-hydroxyprolines. nih.govacs.org These methods often involve the generation of an enolate or silyl (B83357) enol ether from a 4-oxoproline derivative, followed by reaction with the electrophilic fluorine source. nih.govacs.org

Process-Scale Synthesis Considerations for Fluoroprolines

The use of readily available (2S,4R)-4-hydroxyproline as a starting material is a significant advantage for large-scale production. nih.govnih.gov Furthermore, moving away from hazardous reagents like DAST towards the use of fluoride salts improves the safety profile of the synthesis. nih.gov

Strategies that allow for the synthesis of multiple diastereomers from a single, inexpensive precursor are particularly valuable. For example, methods have been developed to produce both (2S,4R)- and (2S,4S)-4-fluoroproline from (2S,4R)-4-hydroxyproline through strategic inversion of stereochemistry. nih.govraineslab.com Scalable approaches, such as the multigram synthesis of key intermediates like (2S,4S)-N-Boc-4-hydroxy-l-proline, have been reported. acs.orgnih.gov These optimized routes are crucial for providing reliable access to these important nonnatural amino acids for broader applications.

Fmoc Protection Chemistry for Amino Acid Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its specific cleavage conditions which allow for the sequential and controlled assembly of amino acids into peptides.

Introduction of the Fmoc Group

The Fmoc group is typically introduced onto the amino group of an amino acid, such as trans-4-fluoro-proline, through a reaction with an activated Fmoc derivative. wikipedia.org The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com

The reaction is generally carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, for example, using sodium bicarbonate or sodium carbonate. total-synthesis.com Anhydrous conditions, such as pyridine (B92270) in dichloromethane, can also be employed. total-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate. total-synthesis.com While Fmoc-Cl is effective, Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of side reactions, such as the formation of oligopeptides. total-synthesis.com Environmentally friendly methods for Fmoc protection in aqueous media without the need for a catalyst have also been developed. rsc.org

Table 1: Common Reagents for Fmoc Protection

| Reagent | Abbreviation | Common Reaction Conditions | Notes |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) or anhydrous (e.g., pyridine/CH₂Cl₂) | Solid, but sensitive to moisture and heat. total-synthesis.com |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Aqueous basic solution (e.g., NaHCO₃) or THF/saturated aqueous NaHCO₃ | More stable than Fmoc-Cl and commonly used. total-synthesis.comthieme-connect.com |

| 9-Fluorenylmethyloxycarbonyl azide | Fmoc-N₃ | Sodium bicarbonate in aqueous dioxane | Another method for introducing the Fmoc group. wikipedia.org |

Stability and Orthogonality in Multi-Step Synthesis

A key advantage of the Fmoc group in multi-step peptide synthesis is its unique cleavage condition, which provides orthogonality with other protecting groups. total-synthesis.comnih.gov The Fmoc group is stable under acidic conditions, meaning it is not removed by reagents like trifluoroacetic acid (TFA) that are used to cleave other protecting groups such as Boc (tert-butyloxycarbonyl) or to cleave the final peptide from the resin support. total-synthesis.compublish.csiro.au

This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid support. wikipedia.orggenscript.com The Fmoc group protects the N-terminus of the growing peptide chain. After each amino acid coupling step, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com This deprotection exposes the free amine of the newly added amino acid, allowing for the next Fmoc-protected amino acid to be coupled. This cycle is repeated until the desired peptide sequence is assembled.

The stability of the Fmoc group towards acids and its lability towards bases make it an ideal choice for the Fmoc/tBu (tert-butyl) strategy in SPPS. nih.gov This approach allows for the selective deprotection of the N-terminal Fmoc group at each cycle without disturbing the acid-labile side-chain protecting groups (like tert-butyl) or the linker attaching the peptide to the resin. nih.gov However, it is important to note that some side reactions, such as aspartimide formation in sequences containing aspartic acid, can occur upon repeated exposure to the basic conditions used for Fmoc removal. nih.gov

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide chains is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. rsc.orgnih.gov This method allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple washing steps. lgcstandards.com

The most common approach for incorporating this compound is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.deresearchgate.net This method is favored for its orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.denih.gov This orthogonality ensures that the Fmoc group can be selectively removed at each cycle of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin. nih.govcsic.es

The general cycle for incorporating this compound using the Fmoc/tBu strategy involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the solid support. This is typically achieved by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.commdpi.com

Washing: Rinsing the resin to remove the cleaved Fmoc group and excess deprotection reagent.

Coupling: Activation of the carboxyl group of the incoming this compound and its subsequent reaction with the newly freed N-terminal amine of the resin-bound peptide. scielo.org.mx

Washing: Another series of washes to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The use of fluorinated amino acids like this compound is generally compatible with standard Fmoc/tBu SPPS protocols. rsc.orgnih.govacademie-sciences.fr The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). lgcstandards.com

The efficiency of the coupling step is critical for the successful synthesis of the target peptide. For this compound, as with other amino acids, the choice of coupling reagent is crucial. A variety of activating agents are available to facilitate the formation of the amide bond. These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species.

Commonly used coupling reagents in Fmoc-SPPS that are applicable for the incorporation of this compound include:

Phosphonium salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). epo.org

Aminium/Uronium salts: Including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). epo.org

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) or OxymaPure® to suppress side reactions and improve efficiency. sigmaaldrich.comsigmaaldrich.com

The selection of the coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the potential for racemization. For instance, a patent for the preparation of oxytocin (B344502) analogues mentions the use of various coupling reagents, including PyBOP, HBTU, and HCTU, for the incorporation of Fmoc-protected amino acids, including this compound. epo.org In some cases, to ensure complete reaction, a double coupling strategy may be employed where the coupling step is repeated. nih.gov

Table 1: Coupling Reagents for this compound Incorporation

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| Aminium/Uronium Salts | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |

| Carbodiimides | N,N'-diisopropylcarbodiimide | DIC |

During SPPS, certain peptide sequences, often referred to as "difficult sequences," can pose significant challenges due to the formation of secondary structures and intermolecular aggregation of the growing peptide chains on the resin. sigmaaldrich.comluxembourg-bio.com This aggregation can hinder the diffusion of reagents, leading to incomplete deprotection and coupling reactions, and ultimately resulting in deletion sequences and low purity of the crude product. sigmaaldrich.comnih.gov

Peptides containing hydrophobic residues or those capable of forming hydrogen bonds are particularly prone to aggregation. csic.essigmaaldrich.com The incorporation of this compound, a proline analogue, can itself be a strategy to mitigate aggregation, as proline residues are known to disrupt the formation of stable secondary structures like β-sheets. nih.govsigmaaldrich.com

However, when aggregation does occur, several strategies can be employed:

Use of Chaotropic Agents: Adding salts like LiCl to the coupling and deprotection steps can help to disrupt hydrogen bonding and break up aggregates.

Elevated Temperatures: Performing the synthesis at higher temperatures, sometimes with the aid of microwave irradiation, can increase reaction kinetics and disrupt secondary structures. nih.govnih.gov However, care must be taken to avoid side reactions like aspartimide formation. nih.gov

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence is a powerful tool to temporarily introduce a kink in the peptide backbone, disrupting aggregation. sigmaaldrich.comluxembourg-bio.com The original Ser, Thr, or Cys residue is regenerated during the final acid cleavage. sigmaaldrich.com

Backbone Protection: The use of protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent interchain hydrogen bonding. nih.gov

Solvent Choice: While DMF is the most common solvent, alternatives like N-methylpyrrolidone (NMP) or the inclusion of co-solvents can sometimes improve solvation of the growing peptide chain. mdpi.comrsc.org

Fmoc Deprotection Methodologies

The removal of the Fmoc protecting group is a critical and repeated step in Fmoc-SPPS. The efficiency and cleanliness of this reaction directly impact the quality of the final peptide.

The Fmoc group is designed to be labile to basic conditions, specifically secondary amines. lgcstandards.commdpi.com The mechanism involves a β-elimination reaction. mdpi.commdpi.com A base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. mdpi.comrsc.org This is followed by elimination to form dibenzofulvene (DBF) and the free amine of the peptide. The reactive DBF intermediate is then trapped by the excess amine to form a stable adduct. mdpi.comresearchgate.net

The standard reagent for Fmoc deprotection is a solution of 20% piperidine in DMF. researchgate.netnih.gov This reaction is generally fast, often completing within minutes. rsc.org Alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine, have also been investigated and used successfully. scielo.org.mxepo.orggoogle.com These alternatives may be employed due to regulatory concerns or to modulate the basicity and reaction kinetics. scielo.org.mx For instance, a 10% solution of 4-methyl-piperidine in DMF has been used for Fmoc-cleavage in the synthesis of peptides containing this compound. epo.orggoogle.com

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Solvent |

|---|---|---|

| Piperidine | 20% (v/v) | DMF |

| 4-Methylpiperidine | 10-20% (v/v) | DMF |

| Piperazine | 5-10% (w/v) | DMF/Ethanol |

Monitoring the progress of the synthesis is crucial for troubleshooting and ensuring high-quality peptide production. One of the advantages of the Fmoc strategy is the ability to monitor the deprotection step in real-time or at the end of each cycle. nih.govluxembourg-bio.com

This is achieved by quantifying the amount of the dibenzofulvene-piperidine adduct released into the deprotection solution. biotage.com This adduct has a strong and characteristic UV absorbance at approximately 301 nm. rsc.orgbiotage.commdpi.com By measuring the absorbance of the collected deprotection solution using a UV-Vis spectrophotometer, the amount of Fmoc group cleaved can be calculated using the Beer-Lambert law. biotage.comrsc.org

The formula used is: Resin Loading (mmol/g) = (Absorbance × Volume of solution) / (ε × path length × mass of resin) rsc.org

Where:

ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm. researchgate.netrsc.org Other values have also been reported, and it's important to use a consistent value for accurate calculations. nih.gov

Path length is typically the width of the cuvette (e.g., 1 cm). rsc.org

This quantitative analysis allows the chemist to confirm the successful completion of each coupling and deprotection cycle. luxembourg-bio.com A lower-than-expected Fmoc release can indicate an incomplete coupling in the previous step or a problem with the deprotection itself. nih.gov In addition to UV monitoring, HPLC analysis of a small, cleaved portion of the resin-bound peptide can be performed at key stages to check the purity and identity of the intermediate product. rsc.org

Solution-Phase Peptide Synthesis Approaches Incorporating Fluoroprolines

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase peptide synthesis (SolPS) offers advantages for specific applications, including scalability and easier intermediate analysis. The incorporation of this compound into peptides via SolPS follows the classical principles of peptide chemistry, involving iterative coupling and deprotection steps in a homogenous medium.

The general workflow consists of coupling the carboxylic acid of this compound with the free amine of a growing peptide chain (or an amino acid ester) in a suitable organic solvent. This reaction is mediated by a coupling reagent to form the peptide bond. Following the coupling, the Fmoc protecting group is removed from the newly added proline residue using a mild base, typically piperidine in a solvent like DMF, to reveal a new N-terminal amine, ready for the next coupling cycle.

A significant challenge in iterative SolPS is the purification of the peptide intermediate after each step. To address this, specialized techniques have been developed. One such advanced strategy is the use of fluorous tags. nih.govnih.gov In this approach, a fluorous-tagged protecting group can be used, or the peptide can be anchored to a soluble fluorous tag. nih.govacs.orgformulationbio.com The high affinity of perfluoroalkyl groups for fluorous solvents or fluorous silica (B1680970) gel allows for efficient separation of the tagged peptide from non-fluorous reagents and byproducts via fluorous solid-phase extraction (F-SPE), streamlining the purification process. nih.govacs.org

The incorporation of trans-4-fluoro-proline has profound and predictable effects on the peptide's conformation. The strong inductive effect of the fluorine atom in the (4R) position biases the pyrrolidine (B122466) ring pucker towards a Cγ-exo conformation. researchgate.netnih.gov This, in turn, strongly favors a trans conformation of the preceding peptidyl-prolyl bond. researchgate.netbeilstein-journals.org This conformational control is a key driver for using this specific amino acid in peptide design to stabilize desired secondary structures, such as the polyproline type II (PPII) helix. nih.gov

The table below highlights the significant conformational influence of incorporating 4-fluoroprolines into a model peptide.

| Peptide Derivative | Proline Analogue | Ktrans/cis | Key Finding |

| Ac-TYXN-NH₂ | (2S,4R)-4-fluoroproline (Flp) | 7.0 | The trans-fluoro isomer strongly stabilizes the trans amide bond conformation. |

| Ac-TYXN-NH₂ | (2S,4S)-4-fluoroproline (flp) | 1.5 | The cis-fluoro isomer significantly reduces the preference for the trans amide bond. |

Table 2: Research Findings on the Conformational Effects of Fluoroproline Incorporation in a Model Peptide. Data sourced from a study on proline editing.

Conformational Analysis and Stereoelectronic Effects in Peptides Containing Trans 4 Fluoroproline

Impact on Pyrrolidine (B122466) Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, described as Cγ-endo and Cγ-exo. plos.org In these conformations, the Cγ carbon atom is displaced on either the same (endo) or the opposite (exo) side of the ring relative to the carboxyl group. This puckering is a critical determinant of the local peptide backbone geometry.

While unsubstituted proline shows only a slight intrinsic preference for the Cγ-endo pucker, the introduction of a fluorine atom at the C4 position dramatically shifts this equilibrium. wisc.edu Specifically, the trans-4-fluoroproline (B7722503) ((4R)-FPro) residue exhibits a strong and dominant preference for the Cγ-exo conformation. wisc.edubeilstein-journals.orgplos.orgscispace.com This conformational biasing is a direct result of stereoelectronic effects imposed by the fluorine substituent. plos.org The rigid local conformation of (4R)-FPro, locked into a Cγ-exo pucker, effectively pre-organizes the peptide backbone. plos.orgscispace.com

The stereochemistry of the fluorine atom at the C4 position is the absolute determinant of the ring pucker bias. The introduction of the fluorine atom with trans stereochemistry, as in (2S,4R)-4-fluoroproline, stabilizes the Cγ-exo pucker. wisc.eduwisc.eduresearchgate.net Conversely, its diastereomer, cis-4-fluoroproline or (2S,4S)-4-fluoroproline ((4S)-FPro), strongly favors the opposite Cγ-endo conformation. plos.orgwisc.edubeilstein-journals.org This dichotomous effect allows for precise conformational control of the pyrrolidine ring within a peptide sequence simply by choosing the appropriate fluoroproline diastereomer. nih.gov

| Proline Analogue | Systematic Name | Favored Ring Pucker |

|---|---|---|

| Proline (Pro) | (2S)-Proline | Cγ-endo (slight preference) wisc.edubeilstein-journals.org |

| trans-4-Fluoroproline ((4R)-FPro) | (2S,4R)-4-Fluoroproline | Cγ-exo (strong preference) wisc.eduwisc.edubeilstein-journals.orgacs.org |

| cis-4-Fluoroproline ((4S)-FPro) | (2S,4S)-4-Fluoroproline | Cγ-endo (strong preference) plos.orgwisc.edubeilstein-journals.orgacs.org |

Modulation of Prolyl Peptide Bond Isomerization

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to readily populate both cis and trans amide conformations. The energy barrier between these two isomers is significant, and their interconversion can be a rate-limiting step in protein folding. nih.gov Fluorination at the 4-position influences both the equilibrium distribution (cis/trans ratio) and the kinetics of this isomerization.

The strong preference of trans-4-fluoroproline ((4R)-FPro) for the Cγ-exo ring pucker directly translates to a pronounced bias for the trans conformation of the preceding peptide bond. nih.govresearchgate.netresearchgate.netmdpi.com The Cγ-exo pucker pre-organizes the main-chain dihedral angles in a way that is highly favorable for the trans isomer, often stabilized by an n→π* orbital interaction between adjacent carbonyl groups. nih.govpnas.org This effect is so significant that peptides containing (4R)-FPro strongly favor the trans-amide conformation. researchgate.net In stark contrast, the Cγ-endo pucker favored by cis-4-fluoroproline ((4S)-FPro) leads to a greater population of the cis-amide isomer. plos.orgmdpi.comrsc.org

| Residue in Ac-X-OMe | Ktrans/cis | % Trans Isomer |

|---|---|---|

| Proline (Pro) | ~4.0 pnas.org | ~80% hw.ac.uk |

| trans-4-Fluoroproline ((4R)-FPro) | >4.0 pnas.org | >80% nih.gov |

| cis-4-Fluoroproline ((4S)-FPro) | ~2.5 pnas.org | ~71% hw.ac.uk |

Beyond shifting the conformational equilibrium, the incorporation of 4-fluoroprolines accelerates the rate of cis-trans isomerization. nih.govnih.gov This kinetic effect is attributed to the powerful inductive (electron-withdrawing) nature of the fluorine atom. beilstein-journals.orgnih.gov The fluorine pulls electron density through the sigma bonds of the pyrrolidine ring, which reduces the ability of the proline nitrogen's lone pair to participate in resonance with the preceding amide carbonyl. nih.gov This lessens the double-bond character of the C(O)-N bond, thereby lowering the rotational energy barrier and speeding up the interconversion between the cis and trans states. nih.govpnas.org

Stereoelectronic Principles Governing Conformational Behavior

The predictable and powerful conformational effects of trans-4-fluoroproline are rooted in fundamental stereoelectronic principles. The two primary forces at play are the gauche effect and the n→π* interaction.

Gauche Effect : This effect describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche (60° dihedral angle) rather than an anti-periplanar (180°) conformation. In the case of (4R)-FPro, a stabilizing gauche interaction occurs between the highly electronegative fluorine atom and the amide nitrogen within the pyrrolidine ring. wisc.eduwisc.edu This interaction is maximized when the ring adopts the Cγ-exo pucker, making it the strongly preferred conformation. wisc.eduresearchgate.net For the (4S) diastereomer, the gauche effect stabilizes the Cγ-endo pucker. wisc.edu

n→π Interaction: This is a weak, stabilizing orbital interaction between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π) of a neighboring carbonyl carbon. The Cγ-exo pucker induced by (4R)-FPro pre-organizes the peptide backbone into a geometry that is ideal for this type of interaction between the carbonyl groups of the preceding residue and the fluoroproline residue itself. nih.govpnas.org This n→π* interaction is only possible in the trans-amide conformation, thus providing an additional layer of stabilization and further biasing the equilibrium away from the cis isomer. nih.govcopernicus.org

Inductive Effect : As previously mentioned, the strong electron-withdrawing capacity of fluorine reduces the resonance stabilization of the prolyl amide bond. nih.gov This purely inductive effect lowers the energy barrier for bond rotation, which explains the observed acceleration of cis-trans isomerization for both (4R)-FPro and (4S)-FPro compared to natural proline. nih.govpnas.org

Gauche Effect

The conformational preferences of the pyrrolidine ring in proline are a critical determinant of peptide backbone structure. The introduction of a highly electronegative fluorine atom at the 4-position significantly influences the ring's pucker, primarily through the Gauche effect. This effect describes the tendency of a molecule to adopt a conformation where adjacent polar bonds are oriented in a gauche (60° torsion angle) arrangement. ljmu.ac.uk

In the case of trans-4-fluoroproline, also known as (4R)-fluoroproline (Flp), the C-F bond prefers to be antiperiplanar to an adjacent C-H bond. nih.gov This stereoelectronic preference stabilizes a specific puckering of the five-membered ring. For (4R)-Flp, the Gauche effect strongly favors the Cγ-exo pucker. ljmu.ac.uknih.govplos.orgbeilstein-journals.org This preference is significant, with refined analysis indicating that (4R)-Flp favors the exo conformation in a ratio of approximately 6:1. nih.gov The stabilization of the Cγ-exo pucker is a result of hyperconjugation, specifically the donation of electron density from antiperiplanar C-H bonding orbitals into the electrophilic C-F σ* orbital. nih.gov

The puckering of the pyrrolidine ring is not a trivial conformational detail; it directly impacts the main-chain dihedral angles (φ and ψ) of the proline residue. The Cγ-exo pucker, enforced by the 4R-fluoro substituent, reduces the absolute values of these torsion angles. nih.gov This pre-organization of the backbone conformation can have significant consequences for the stability of secondary structures, such as the collagen triple helix, where a Cγ-exo pucker is preferred for proline residues in the Yaa position. nih.govresearchgate.net

Conversely, the diastereomer, (4S)-fluoroproline (flp), stabilizes the Cγ-endo pucker due to a similar Gauche effect. nih.govbeilstein-journals.org This highlights the stereospecificity of this interaction and its utility in precisely controlling peptide conformation. The stabilization of a specific pucker by fluorination reduces the conformational flexibility of the pyrrolidine ring, which can be observed in high-resolution structural analyses. nih.gov

Table 1: Ring Pucker Preference in Fluorinated Prolines

| Proline Derivative | Favored Pucker | Driving Effect | Approximate Preference Ratio (exo:endo or endo:exo) |

| (2S,4R)-4-fluoroproline (Flp) | Cγ-exo | Gauche effect | 6:1 |

| (2S,4S)-4-fluoroproline (flp) | Cγ-endo | Gauche effect | 1:20 |

| Proline (Pro) | Cγ-endo (slight preference) | - | ~1:2 |

Data compiled from references nih.gov.

n→π* Interaction

The conformational bias induced by the fluorine substituent extends beyond the pyrrolidine ring itself, influencing the geometry of the preceding peptide bond through the n→π* interaction. This non-covalent interaction involves the donation of electron density from a lone pair (n) of a carbonyl oxygen to the antibonding orbital (π*) of a nearby carbonyl group. nih.govrsc.org

In peptides, an n→π* interaction can occur between the carbonyl oxygen of residue i-1 and the carbonyl carbon of residue i. A crucial aspect of this interaction is its geometric dependence; it is only possible in the trans conformation of the peptide bond (ω ≈ 180°). nih.govbiorxiv.org The strength of the n→π* interaction is sensitive to the distance and orientation between the donor and acceptor carbonyls.

The ring pucker of proline, which is controlled by the Gauche effect as described above, modulates this distance. The Cγ-exo pucker, favored by trans-4-fluoroproline, leads to shorter donor-acceptor distances between adjacent carbonyl groups, thereby strengthening the n→π* interaction. nih.govhw.ac.uk This enhanced n→π* interaction, in turn, further stabilizes the trans conformation of the peptide bond preceding the fluoroproline residue. nih.govresearchgate.net Computational studies on Ac-Flp-OMe have confirmed that the exo ring pucker is preferred, which promotes a trans amide bond. researchgate.net

This interplay between the Gauche effect and the n→π* interaction creates a powerful mechanism for controlling the cis-trans isomerism of the prolyl peptide bond. By incorporating (4R)-Flp, a strong preference for the trans isomer is enforced, which is a critical feature in the structure of many peptides and proteins, including the polyproline II (PPII) helix and collagen. nih.govresearchgate.net The stabilization of the trans conformation is a key factor in the hyperstability of collagen mimetics containing (4R)-Flp. researchgate.net

Inductive Effects of Fluorine

The high electronegativity of the fluorine atom also gives rise to significant inductive effects that propagate through the chemical bonds of the proline ring and the peptide backbone. nih.govresearchgate.netnih.gov This electron-withdrawing effect has several important consequences for the conformation and energetics of peptides containing trans-4-fluoroproline.

One major consequence is the acceleration of cis-trans isomerization of the prolyl peptide bond. nih.govresearchgate.net The electron withdrawal by the fluorine atom reduces the electron density on the proline nitrogen. This, in turn, decreases the ability of the nitrogen lone pair to participate in resonance with the preceding amide carbonyl group, thereby reducing the double-bond character of the C-N amide bond. nih.govnih.gov A lower double-bond character corresponds to a lower rotational barrier, leading to faster interconversion between the cis and trans isomers. researchgate.netnih.gov This effect on the kinetics of isomerization is significant for protein folding studies, where prolyl isomerization can be a rate-limiting step. nih.gov

The inductive effect of the 4-fluoro substituent also influences the basicity of the proline nitrogen. The pKa of the nitrogen in 4(R)-fluoro-L-proline (9.23) is considerably lower than that of L-proline (10.8), indicating that the fluorine atom withdraws electron density from the secondary amino group. nih.gov Furthermore, this electron withdrawal leads to increased pyramidalization of the prolyl nitrogen, giving it greater sp3 character. raineslab.com

In the context of peptide structure, the inductive effect can also modulate the strength of hydrogen bonds. For instance, in some peptide structures, an unfavorable inductive effect from a fluorine substituent can diminish the strength of an interstrand hydrogen bond, potentially counteracting the stabilizing effects of conformational pre-organization. nih.gov

Table 2: Physicochemical Effects of 4(R)-Fluorination on Proline

| Property | L-Proline | 4(R)-Fluoro-L-proline | Consequence of Fluorination |

| Nitrogen pKa | 10.8 | 9.23 | Reduced basicity |

| Amide Bond Rotational Barrier | Higher | Lower | Accelerated cis-trans isomerization |

| Preceding Peptide Bond Conformation | Mixture of cis/trans | Strong preference for trans | Stabilization of trans isomer via n→π* |

| Pyrrolidine Ring Pucker | Slight endo preference | Strong exo preference | Conformational pre-organization |

Theoretical and Computational Approaches to Conformational Studies

To gain a deeper understanding of the conformational landscape of peptides containing Fmoc-trans-4-fluoro-pro-OH, various theoretical and computational methods are employed. These approaches complement experimental data from techniques like NMR spectroscopy and X-ray crystallography, providing detailed energetic and structural insights.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the conformational preferences of fluorinated prolines. nih.govresearchgate.net DFT calculations can accurately predict the relative energies of different ring puckers and amide bond isomers, providing a quantitative basis for understanding the effects of fluorination.

For model compounds such as N-acetyl-4-fluoroproline methyl ester (Ac-Flp-OMe), DFT calculations have confirmed that the Cγ-exo pucker is energetically favored in conjunction with a trans amide bond. researchgate.net These calculations have been instrumental in quantifying the energetic stabilization provided by the Gauche effect and the n→π* interaction. hw.ac.uk For example, DFT studies on model peptides have shown that the Cγ-exo pucker is associated with a higher population of the trans isomer. researchgate.net

DFT calculations have also been used to explore more complex systems, such as collagen-like peptides. These studies have helped to elucidate the role of stereoelectronic effects in the hyperstability of fluorinated collagen, demonstrating that the pre-organization of the main-chain dihedral angles by the 4R-fluoro substituent is a key stabilizing factor. nih.gov Furthermore, DFT can be used to calculate properties that are difficult to measure experimentally, such as the subtle changes in bond lengths and charge distributions that result from fluorination. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of peptides containing trans-4-fluoroproline in a solvated environment. nih.gov MD simulations can provide insights into the flexibility of the peptide backbone, the stability of secondary structures, and the kinetics of conformational transitions.

MD studies on collagen-like peptides have been used to investigate the stability of the triple helix and the role of hydration. nih.gov For instance, simulations have shown that the bridging water molecules, once thought to be the primary source of collagen stability, are actually transient. nih.gov This finding lent further support to the importance of stereoelectronic effects.

Analysis of Charge Distribution and Hydration in Fluorinated Peptidomimetics

The introduction of fluorine into a peptide not only alters its conformation but also its electronic properties and interactions with the solvent. The analysis of charge distribution and hydration is therefore crucial for a complete understanding of the effects of fluorination.

The substitution of a hydrogen atom with a highly electronegative fluorine atom significantly alters the local electrostatic potential of the proline ring. beilstein-journals.org The C-F bond is highly polarized, creating a region of negative electrostatic potential around the fluorine atom and a more positive potential on the adjacent carbon and hydrogen atoms. beilstein-journals.orgcopernicus.org This change in charge distribution can influence intramolecular and intermolecular interactions, including interactions with biological targets. beilstein-journals.org

The hydration of fluorinated peptides also differs from their non-fluorinated counterparts. Studies on collagen model peptides have shown that peptides containing 4-fluoroproline (B1262513) have a smaller degree of hydration compared to those with proline or hydroxyproline (B1673980). acs.orgacs.org This suggests that the entropic cost of forming a stable structure like a triple helix can be compensated by a decrease in the ordered structure of water molecules around the peptide. acs.orgacs.org The reduced hydration of fluorinated prolines is an important factor to consider when designing peptidomimetics with specific solubility and pharmacokinetic properties.

Experimental Spectroscopic Characterization of Conformational States

The conformational preferences of the trans-4-fluoroproline residue within a peptide backbone are primarily dictated by two equilibria: the pucker of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. The strong inductive effect of the fluorine atom significantly influences these equilibria, making spectroscopic techniques essential for their detailed characterization. researchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the solution-state conformation of peptides containing fluoroproline. It provides detailed insights into dihedral angles, ring geometry, and the dynamics of conformational exchange.

Proton NMR spectroscopy is instrumental in analyzing the cis-trans isomerism of the peptide bond preceding the fluoroproline residue. The local electronic environments of the proline ring protons differ significantly between the cis and trans isomers, leading to distinct sets of resonances in the ¹H NMR spectrum. The relative populations of these isomers can be quantified by integrating the corresponding signals. researchgate.net

Studies on model peptides have established that the stereochemistry at the C4 position has a profound impact on this equilibrium. Using ¹H NMR, the trans/cis ratio (Ktrans/cis) for an Ac-Yaa-OMe peptide was determined. For the unsubstituted proline, the ratio is 4.6. The incorporation of (2S,4R)-4-fluoroproline (Flp) biases the equilibrium further toward the trans isomer, increasing the ratio to 6.7. rsc.org This stabilization of the trans conformer is attributed to stereoelectronic effects, specifically an enhanced n→π* interaction. nih.gov Conversely, the (4S) diastereomer disfavors the trans isomer. rsc.org

¹³C NMR spectroscopy provides critical data on both the pyrrolidine ring pucker and the cis-trans conformation of the Xaa-Pro bond. The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to these conformational features. A widely used diagnostic is the difference between the Cβ and Cγ chemical shifts (Δδβγ). In proline-rich peptides, a Δδβγ value within 5 ppm is indicative of a trans peptide bond. nih.gov

The stereochemistry of the fluorine substituent at C4 dictates the preferred ring pucker. researchgate.netnih.gov The (2S,4R)-4-fluoroproline (Flp) residue, which corresponds to trans-4-fluoroproline, strongly prefers a Cγ-exo ring pucker. researchgate.net This puckering preference is a consequence of the gauche effect, where the electronegative fluorine atom orients itself to maximize orbital overlap with adjacent C-H antibonding orbitals. nih.govacs.org The Cγ-exo pucker is crucial as it preorganizes the peptide backbone in a conformation that favors the trans-amide rotamer. nih.govhw.ac.uk

| Residue Type | Preceding Peptide Bond | Ring Pucker Preference | Key ¹³C NMR Indicator |

| (2S,4R)-4-Fluoroproline (Flp) | Favors trans | Cγ-exo | Δδ(Cβ-Cγ) < 5 ppm for trans isomer nih.gov |

| (2S,4S)-4-Fluoroproline (flp) | Favors cis | Cγ-endo | Δδ(Cβ-Cγ) > 5 ppm for cis isomer nih.gov |

| Proline (Pro) | Mixture of trans and cis | Mixture of Cγ-endo and Cγ-exo | Δδ(Cβ-Cγ) typically < 5 ppm for trans nih.gov |

The fluorine atom itself serves as a highly sensitive NMR probe. ¹⁹F NMR spectroscopy offers several advantages, including a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. nih.govcopernicus.org This makes it an exceptional tool for studying subtle conformational changes, dynamics, and intermolecular interactions. hw.ac.ukacs.org

In peptides containing fluoroproline, the ¹⁹F chemical shift can distinguish between the cis and trans isomers of the preceding peptide bond. hw.ac.uk For example, in model peptides, the ¹⁹F resonances for the cis and trans conformers are distinct and separated, allowing for precise quantification of their populations. hw.ac.uk Furthermore, ¹⁹F NMR relaxation analysis can provide insights into the local dynamics of the peptide backbone. nih.govcopernicus.org The sensitivity of the ¹⁹F chemical shift has also been exploited to monitor binding events, where changes in the fluorine's environment upon interaction with a target protein can be readily detected. nih.govcopernicus.org

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Peptides rich in proline often adopt a polyproline type II (PPII) helix, which is characterized by all-trans peptide bonds. The CD spectrum of a PPII helix is distinctive, showing a strong negative band near 206 nm and a weak positive band around 228 nm. nih.gov

The incorporation of 4-fluoroproline diastereomers has a significant and predictable impact on the stability of the PPII helix. nih.govnih.gov Studies on host-guest peptides, such as (Flp)₁₀ and (flp)₁₀, have demonstrated this stereoelectronic effect. Peptides containing (2S,4R)-4-fluoroproline (Flp) show a marked stabilization of the PPII conformation compared to unsubstituted polyproline. nih.govnih.gov This is because the Flp residue's intrinsic preference for a Cγ-exo pucker and a trans peptide bond reinforces the geometry required for the PPII helix. nih.govnih.gov

Conversely, peptides with (2S,4S)-4-fluoroproline (flp) exhibit a destabilized PPII structure and a higher propensity to form polyproline type I (PPI) helices, which contain all-cis peptide bonds. nih.govnih.gov Thermal denaturation studies monitored by CD spectroscopy show that Flp-containing peptides have a higher transition temperature for unfolding, confirming their enhanced stability. wisc.edu These findings underscore the ability to rationally tune peptide secondary structure by selecting the appropriate fluoroproline diastereomer. nih.gov

X-ray crystallography provides definitive, high-resolution information about the conformation of molecules in the solid state. For fluoroproline derivatives and the peptides they form, crystallographic studies have confirmed the conformational preferences inferred from solution-state NMR and CD studies.

Crystal structures of compounds containing the (2S,4R)-4-fluoroproline residue consistently show the pyrrolidine ring in a Cγ-exo pucker. acs.org For example, analysis of Ac-(4R)-F-Pro-OMe revealed a preference for the exo pucker. hw.ac.uk This conformation places the fluorine atom in a pseudo-axial position. Similarly, the crystal structure of Fmoc-protected 4,4-difluoroproline demonstrates how the ring pucker is influenced by the fluorine substituents. researchgate.net

These solid-state structures provide precise bond lengths and angles, confirming the stereoelectronic gauche effect that governs the ring's conformation. acs.orgnih.gov The Cγ-exo pucker in Flp residues positions the preceding carbonyl group for a favorable n→π* interaction, which in turn stabilizes the trans-amide bond conformation essential for structures like the collagen triple helix and the PPII helix. acs.orgnih.gov

Applications of Fmoc Trans 4 Fluoro Pro Oh in Advanced Research

Design and Engineering of Peptides and Proteins

The incorporation of Fmoc-trans-4-fluoro-Pro-OH into peptide and protein sequences provides a powerful strategy for finely tuning their structure and function. The strong inductive effect of the fluorine atom influences the pucker of the pyrrolidine (B122466) ring and the conformational equilibrium of the preceding peptide bond, offering a level of control not achievable with natural amino acids. nih.gov

Modulation of Conformational Stability

This stabilizing effect has been particularly well-documented in collagen, the most abundant protein in mammals. nih.gov The triple-helical structure of collagen is highly dependent on the presence of proline and hydroxyproline (B1673980) residues. By substituting these with 4-fluoroprolines, researchers can significantly influence the thermostability of the collagen triple helix. nih.gov While both cis- and trans-4-fluoroprolines have been studied, the trans isomer, derived from this compound, has been shown to be more effective in stabilizing the polyproline II (PPII) helix, a key structural motif in many proline-rich peptides. fishersci.com

| Feature | Description | Source |

| Pyrrolidine Ring Pucker | The 4R-fluoro substituent enforces an exo pucker. | nih.gov |

| Peptide Bond Conformation | The exo pucker strongly favors a trans conformation of the preceding peptide bond. | nih.gov |

| PPII Helix Stabilization | The trans isomer is more efficient at stabilizing the PPII helix compared to the cis isomer. | fishersci.com |

Investigation of Structure-Function Relationships

A notable example is the study of the proline-rich antimicrobial peptide Api137. nih.gov This peptide targets the bacterial ribosome, inhibiting protein synthesis through two distinct mechanisms. nih.gov By substituting each of the six proline residues with either the cis or trans isomer of 4-fluoroproline (B1262513), researchers were able to modulate the peptide's activity and gain insights into the conformational requirements for its different functions. nih.govmdpi.com For instance, the substitution with the trans-promoting 4R-fluoroproline at certain positions was found to enhance the peptide's ability to disrupt ribosome assembly, highlighting the critical role of local conformation in this specific pathway. nih.govmdpi.com

Probing Protein Folding Kinetics and Mechanisms

The rate-limiting step in the folding of many proteins is the isomerization of the peptide bond preceding a proline residue. nih.gov The incorporation of 4-fluoroprolines, derived from this compound, can accelerate this isomerization process. nih.gov The electron-withdrawing nature of the fluorine atom reduces the double-bond character of the prolyl peptide bond, thereby lowering the energy barrier for rotation. nih.gov This property allows researchers to use 4-fluoroproline as a probe to investigate the role of prolyl isomerization in protein folding pathways. nih.govnih.gov By observing how the folding rate changes upon substitution, scientists can determine whether prolyl isomerization is indeed a rate-limiting step and gain a deeper understanding of the protein folding landscape. nih.gov

Development of Peptidomimetics and Bioactive Scaffolds

The unique properties of this compound extend beyond fundamental protein studies into the realm of drug discovery and development. Its incorporation into peptides can lead to the creation of peptidomimetics with enhanced biological activity and improved pharmacological properties.

Influence on Biological Activity and Specific Pathways (General)

The introduction of fluorine into a peptide via this compound can significantly influence its biological activity. mdpi.comchemimpex.com This is due to a combination of factors, including the conformational constraints imposed by the fluorinated proline and the altered electronic properties of the peptide backbone. In some cases, this can lead to enhanced binding to a biological target or altered downstream signaling.

Research has shown that incorporating 4-fluoroproline can modulate the activity of antimicrobial peptides. mdpi.com In the case of Api137, while some substitutions with 4R-fluoroproline resulted in activity similar to the native peptide, they altered the underlying mechanism of action, suggesting that the fluorinated analog interacts with the ribosome in a subtly different but effective manner. mdpi.com This ability to fine-tune biological activity opens up possibilities for designing more potent and selective therapeutic peptides.

Incorporation into Synthetic Peptide Libraries

This compound is a valuable building block for the creation of synthetic peptide libraries. nih.gov These libraries, containing a diverse collection of peptides with modified backbones, are powerful tools for screening for new bioactive molecules. The inclusion of non-natural amino acids like 4-fluoroproline expands the chemical space that can be explored, increasing the chances of identifying peptides with desired properties. nih.gov The compatibility of this compound with standard solid-phase peptide synthesis (SPPS) techniques facilitates its seamless integration into high-throughput library synthesis workflows. nih.gov

Fluorinated Prolines in Glycopeptide Synthesis

The incorporation of fluorinated prolines, introduced via reagents like this compound, has become a strategic tool in glycopeptide synthesis, particularly for enhancing the immunological properties of synthetic antigens. A notable application is in the development of tumor-associated MUC1 antigens. MUC1 is a glycoprotein (B1211001) that is overexpressed in a variety of cancers, making it a key target for cancer immunotherapy. The strategic replacement of proline with a fluorinated analogue, such as (4S)-4-fluoro-L-proline, in synthetic MUC1 glycopeptides has been shown to significantly improve their affinity for anti-MUC1 antibodies. Current time information in Oslo, NO.

Binding assays using techniques such as biolayer interferometry have quantified this improvement, revealing a 3- to 10-fold increase in binding affinity for fluorinated MUC1 glycopeptides compared to their natural, non-fluorinated counterparts. Current time information in Oslo, NO.nih.gov Molecular dynamics simulations and X-ray crystallography studies have provided a detailed view of this interaction at the atomic level. nih.gov For instance, the distance between the center of the (4S)-4-fluoro-L-proline ring and a key tryptophan residue (Trp91L) in the SM3 antibody was found to be significantly shorter compared to the non-fluorinated proline, confirming a more favorable stacking interaction. Current time information in Oslo, NO.nih.gov While the synthesis of glycopeptide libraries can be challenging due to the high cost of Fmoc-protected glycoamino acids, methods like Glyco-SPOT synthesis are being developed to facilitate the creation of diverse glycopeptide libraries for such research. nih.gov

Fluorine as a Spectroscopic Probe in Structural Biology

The unique properties of the fluorine-19 (¹⁹F) isotope make it an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy in biological systems. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, which means its resonance frequency is highly sensitive to the local chemical environment. nih.govcopernicus.org Crucially, since fluorine is absent in natural biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled molecule. nih.govd-nb.info Incorporating a ¹⁹F label, such as through this compound, provides a powerful and minimally disruptive tool for studying polypeptide structure, dynamics, and interactions. hw.ac.uk

¹⁹F NMR Labeling for Polypeptide Structure Analysis

The incorporation of fluorinated prolines into peptides and proteins allows for detailed structural analysis using ¹⁹F NMR. The chemical shift of the ¹⁹F nucleus is a sensitive reporter of the local conformation of the proline residue itself, including the cis/trans isomerization of the preceding peptide bond and the pucker of the pyrrolidine ring (Cγ-endo vs. Cγ-exo). nih.govacs.org

For instance, studies using 4,4-difluoroproline (Dfp) have shown that the difference in chemical shifts between the two diastereotopic fluorine atoms (ΔδFF) directly reports on the proline ring's conformational state. researchgate.netchemrxiv.org A small ΔδFF value (0–3 ppm) is observed when the preceding peptide bond is in the trans conformation, which corresponds to a disordered mix of exo and endo ring puckers. researchgate.netchemrxiv.org In contrast, a large ΔδFF (5–12 ppm) is indicative of a cis peptide bond, which strongly favors a specific (endo) ring pucker. researchgate.netchemrxiv.org This sensitivity allows researchers to quantify proline conformational equilibria in detail. chemrxiv.org DFT calculations and solid-state NMR have established that a fluorine atom in a pseudo-axial position is shifted downfield, while one in a pseudo-equatorial position is shifted upfield, providing a clear spectroscopic handle on the ring's geometry. researchgate.netchemrxiv.org This method has been used to confirm the local conformational state of fluoroproline residues in various systems, including collagen polypeptides and β2-microglobulin. hw.ac.uked.ac.uk

Probing Local Dynamics and Interactions

Beyond static structure, ¹⁹F NMR is a powerful tool for investigating the dynamics of polypeptides and their interactions with other molecules. The relaxation properties of the ¹⁹F nucleus are sensitive to molecular motions, making it possible to probe dynamic processes over a wide range of timescales. copernicus.orgacs.org

By incorporating (4R)- and (4S)-fluoroproline into proline-rich model peptides, researchers have used ¹⁹F relaxation analysis to gain insights into the local dynamics of the peptide backbone. nih.govcopernicus.org Furthermore, ¹⁹F NMR can be used to monitor binding events. For example, the interaction between a fluoroproline-containing peptide and the Vinexin β SH3 domain was monitored by observing changes in the ¹⁹F NMR spectrum upon titration. nih.govcopernicus.org The conformational bias introduced by the fluorinated proline can be strategically used to modulate the kinetics of protein-peptide interactions, and ¹⁹F NMR provides a direct way to observe and quantify these effects. nih.govcopernicus.org This approach is particularly valuable for studying proline-rich motifs, which are common in intrinsically disordered proteins and are crucial for mediating protein-protein interactions. nih.govcopernicus.org

Studies on Specific Protein Systems

Collagen Stability and Folding Studies

The use of this compound and its diastereomer has been instrumental in elucidating the forces that stabilize the collagen triple helix, the most abundant protein structure in animals. Collagen's signature (Xaa-Yaa-Gly)n repeating sequence often features proline at the Xaa position and (2S,4R)-4-hydroxyproline (Hyp) at the Yaa position. Early research sought to understand the role of the hydroxyl group of Hyp in stabilizing the triple helix.

By replacing Hyp with (2S,4R)-4-fluoroproline (Flp), the trans isomer, researchers demonstrated a significant increase in the thermal stability of collagen-like peptides. wisc.eduraineslab.com This finding was crucial as it helped to refute a long-standing theory that the stability conferred by Hyp was due to hydrogen-bonded water bridges, an interaction the fluorine atom cannot make. raineslab.com Instead, the stability arises from a powerful stereoelectronic effect. The highly electronegative fluorine atom in the (4R) configuration enforces a Cγ-exo pucker on the proline ring, which preorganizes the backbone dihedral angles (φ, ψ) into the precise conformation required for triple-helical assembly, thus reducing the entropic cost of folding. nih.govacs.org

Conversely, incorporating the (2S,4S)-4-fluoroproline (flp), the cis isomer, in the Yaa position is highly destabilizing. wisc.edu Remarkably, the stereochemical preference is reversed for the Xaa position, where the cis isomer (flp) is stabilizing and the trans isomer (Flp) is destabilizing. nih.govwisc.edu This dichotomy underscores the exquisite conformational control exerted by stereoelectronics in the collagen structure. Studies using differential scanning calorimetry have further shown that the stability from (Pro-Flp-Gly)10 is dominated by favorable entropic effects (consistent with preorganization), whereas stability from (Pro-Hyp-Gly)10 is driven by enthalpic effects. nih.govacs.org

The predictable and tunable nature of this stabilization has allowed for the synthesis of collagen mimetic peptides with a wide range of thermal stabilities. nih.gov

| Peptide Sequence | Description | Tm (°C) | ΔTm vs. (Pro-Pro-Gly)₁₀ (°C) | Reference |

|---|---|---|---|---|

| (Pro-Pro-Gly)₁₀ | Non-hydroxylated control peptide. | 24 | - | acs.org |

| (Pro-Hyp-Gly)₁₀ | Naturally occurring stabilizing modification. | 41 | +17 | acs.org |

| (Pro-Flp-Gly)₁₀ | Peptide with trans-4-fluoro-Pro in the Yaa position. | 47 | +23 | acs.org |

| (flp-Pro-Gly)₁₀ | Peptide with cis-4-fluoro-Pro in the Xaa position. | 40 | +16 | wisc.edu |

| (Flp-Pro-Gly)₇ | Peptide with trans-4-fluoro-Pro in the Xaa position. | Does not form a stable triple helix. | wisc.edu | |

| (Pro-flp-Gly)₁₀ | Peptide with cis-4-fluoro-Pro in the Yaa position. | Does not form a stable triple helix. | wisc.edu |

Note: Flp = (2S,4R)-4-fluoroproline (trans); flp = (2S,4S)-4-fluoroproline (cis); Hyp = (2S,4R)-4-hydroxyproline.

Research on Membrane-Active Peptides (MAPs)

The precise conformational requirements of many membrane-active peptides (MAPs), such as antimicrobial and cell-penetrating peptides, make them ideal candidates for study using fluorinated proline analogues. The ability of (4R)- and (4S)-fluoroprolines to bias the preceding peptide bond towards a trans or cis conformation, respectively, provides a powerful tool to dissect structure-function relationships. nih.gov

These studies demonstrate how this compound and its diastereomer can be used as precision tools to fine-tune the conformation of MAPs, helping to unravel their complex mechanisms of action and paving the way for the design of new peptides with enhanced therapeutic properties. nih.gov Additionally, solid-state ¹⁹F NMR studies on fluorinated MAPs provide direct information on the peptide's orientation, oligomerization state, and mobility within the lipid bilayer of a cell membrane. d-nb.info

Analysis of Protein-Ligand Binding Kinetics (e.g., SH3 Domains)

The incorporation of this compound into synthetic peptides provides a sophisticated method for analyzing the kinetics of protein-ligand interactions, particularly for proline-rich binding motifs. Src Homology 3 (SH3) domains are protein modules that recognize proline-rich sequences, often in a polyproline type II (PPII) helix conformation. The binding process involves a conformational change in the flexible, proline-rich peptide ligand, which is entropically unfavorable. nih.gov

By replacing a standard proline with (2S,4R)-4-fluoroproline (the 'trans' isomer), researchers can pre-organize the peptide backbone into a conformation that more closely resembles the bound state. The fluorine atom in the (4R) position stabilizes the Cγ-exo ring pucker, which in turn favors the formation of a trans peptide bond at the preceding amino acid. nih.gov This conformational rigidity allows for the dissection of binding energetics.

However, research indicates that simply stabilizing the PPII helix is not sufficient to guarantee stronger binding. A study involving analogues of a hematopoietic progenitor kinase 1 (HPK1) decapeptide binding to the SH3 domain of the HS1 protein found that the binding affinity was highly dependent on the position and stereochemistry of the 4-fluoroproline residue. nih.gov In some cases, despite the stabilization of the desired conformation, the binding affinity (Kd) was lower than that of the parent peptide. nih.gov This suggests that while conformation is a key factor, other interactions are also critical for high-affinity binding.

More advanced techniques, such as fluorine Nuclear Magnetic Resonance (19F NMR), can be used to directly monitor the binding kinetics. By introducing a fluoroproline residue into a model peptide, researchers can track changes in the fluorine signal upon binding to an SH3 domain. This approach provides detailed information on the local dynamics of the peptide and allows for the determination of kinetic parameters, demonstrating how the conformational bias introduced by fluorine can modulate the kinetics of protein binding to proline-rich motifs. copernicus.orgnih.govresearchgate.net This makes this compound an important building block for creating peptide probes to investigate the structure-activity relationships that govern SH3 domain recognition.

Table 1: Effect of 4-Fluoroproline Substitution on Peptide Affinity for SH3 Domains This table illustrates findings from studies where proline was substituted with 4-fluoroproline (FPro) in peptides designed to bind SH3 domains. Note that lower Kd values indicate higher affinity.

| Peptide/Ligand | Target Protein | Modification | Resulting Affinity (Kd) | Key Finding |

| HPK1 Peptide Analogue | HS1 SH3 Domain | Substitution of Pro with (4R)-FPro | Lower than parent peptide | Pre-organizing the PPII helix did not increase binding affinity, highlighting the importance of residue position. nih.gov |

| HPK1 Peptide Analogue | Cortactin SH3 Domain | Substitution of Pro with (4R)-FPro | No improvement in affinity | Stabilization of the PPII helix alone is insufficient; other forces like electrostatics are involved in recognition. nih.gov |

| Proline-Rich Model Peptide | Vinexin β SH3 Domain | Incorporation of (4R)-FPro and (4S)-FPro | Modulation of binding kinetics | 19F NMR showed that fluoroproline's conformational bias can be used to study protein binding kinetics. nih.govresearchgate.net |

Investigation of Enzymatic Recognition of Fluorinated Prolines (e.g., VHL E3 Ubiquitin Ligase)

The study of how enzymes recognize and process modified substrates is fundamental to drug design and chemical biology. Fluorinated prolines, synthesized using precursors like this compound, serve as excellent probes for these investigations. A prominent example is the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL protein is a critical component of the cellular oxygen-sensing pathway and functions by recognizing a hydroxylated proline (Hyp) residue on the Hypoxia Inducible Factor 1α (HIF-1α). nih.govacs.orgnih.gov This recognition event tags HIF-1α for degradation under normal oxygen conditions. nih.govacs.org

Researchers have synthesized and tested peptides where the natural Hyp residue is replaced with fluorinated analogues, such as 3-fluoro-4-hydroxyprolines (F-Hyps), to probe the VHL binding pocket. nih.govacs.org These studies revealed that the VHL E3 ligase can indeed bind these modified prolines, but the recognition is highly stereoselective. nih.govacs.org

Key findings from this research include:

Stereoselective Recognition : VHL exhibits a clear preference for certain stereoisomers of fluorinated prolines over others. For instance, it preferentially recognizes (3R,4S)-F-Hyp over the (3S,4S) epimer. nih.gov

Conformational Impact : Fluorination adjacent to the hydroxyl group was found to invert the proline ring's natural pucker preference from C4-exo to C4-endo. nih.govacs.org Despite this significant conformational change, the ligand could still bind effectively to VHL, demonstrating a degree of plasticity in the enzyme's active site. nih.gov

Bioisosteric Replacement : The (3R,4S)-F-Hyp analogue proved to be a successful bioisosteric replacement for Hyp in both HIF-1α substrate peptides and in small-molecule VHL ligands used in Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org

These findings underscore how incorporating a fluorinated proline into a peptide or small molecule can be used to dissect the principles of molecular recognition. The fluorine atom acts as a subtle but powerful probe, altering the electronics and conformation of the ligand to reveal the specific requirements for enzymatic binding.

Table 2: Binding Affinities of Proline Analogues to the VHL E3 Ubiquitin Ligase This table presents data on the binding of various proline-containing ligands to the VHL protein complex, illustrating the impact of fluorination and stereochemistry on enzymatic recognition.

| Ligand | Proline Analogue | Binding Affinity (IC50 or Kd) | Significance |

| HIF-1α peptide | (2S,4R)-Hydroxyproline (Hyp) | Baseline | Natural substrate for VHL recognition. nih.gov |

| HIF-1α peptide analogue | (3R,4S)-3-Fluoro-4-hydroxyproline | Comparable to Hyp | Demonstrates that this fluorinated analogue is an effective bioisosteric replacement for Hyp. nih.govacs.org |

| HIF-1α peptide analogue | (3S,4S)-3-Fluoro-4-hydroxyproline | ~20-fold weaker than Hyp | Shows high stereoselectivity in VHL's binding pocket; the stereochemistry of fluorine is critical. nih.gov |

| VHL Ligand VH032 | (2S,4R)-Hydroxyproline (Hyp) | Baseline | A potent small-molecule ligand for VHL. nih.gov |

| VH032 Analogue | (3R,4S)-3-Fluoro-4-hydroxyproline | Comparable to VH032 | Confirms that fluorination can be well-tolerated in optimized small-molecule ligands. nih.govacs.org |

Analytical Applications of Fmoc-Derivatized Amino Acids

Beyond its use in peptide synthesis, the Fmoc group is a cornerstone of modern analytical chemistry, particularly for the analysis of amino acids. The derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely adopted strategy to enhance their detection and separation.

Quantitation Methods using HPLC and Mass Spectrometry

Direct analysis of underivatized amino acids can be challenging due to their high polarity and, for many, the lack of a strong chromophore for UV detection. creative-proteomics.com Derivatization with Fmoc-Cl overcomes these issues, enabling robust and sensitive quantification by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). nih.govspringernature.com

The attachment of the large, non-polar Fmoc group to an amino acid confers several analytical advantages:

Enhanced Chromatographic Retention : The hydrophobicity of the Fmoc group allows the derivatized amino acids to be retained and separated effectively on reversed-phase HPLC columns. nih.govspringernature.com

Improved Sensitivity : The Fmoc moiety provides a strong UV absorbance, typically monitored around 265 nm, and also allows for fluorescence detection, significantly lowering detection limits. researchgate.net

High Selectivity with MS : When coupled with tandem mass spectrometry (LC-MS/MS), the Fmoc-derivatized amino acids can be quantified with exceptional selectivity and sensitivity using techniques like Multiple Reaction Monitoring (MRM). nih.govdeepdyve.com This allows for accurate measurement even in complex biological matrices. The method can achieve limits of detection in the femtomole range. deepdyve.com

Simplified Sample Preparation : The apolar nature of the Fmoc derivatives facilitates their purification from polar matrix components using a simple solid-phase extraction (SPE) step, reducing ion suppression effects during mass spectrometry analysis. nih.govspringernature.com

This methodology has been routinely applied for the detailed amino acid profiling of very small amounts of various biological tissues and fluids. nih.gov

Pre-column Derivatization for Amino Acid Analysis

Fmoc-Cl is one of the most common reagents used for the pre-column derivatization of amino acids prior to HPLC analysis. oup.com This process involves reacting the amino acid sample with the derivatizing agent before it is injected into the chromatograph. researchgate.netoup.com

The pre-column derivatization procedure with Fmoc-Cl is well-established. oup.com The reaction is typically rapid, often completing within minutes at room temperature, and is performed under alkaline conditions (pH ≥ 8.0) to ensure the amino group is deprotonated and reactive. researchgate.netoup.com A key advantage of Fmoc-Cl is its ability to react with both primary and secondary amines, making it suitable for the analysis of all proteinogenic amino acids, including proline. creative-proteomics.com This contrasts with other common reagents like o-phthalaldehyde (B127526) (OPA), which only reacts with primary amines. creative-proteomics.com For comprehensive analysis, a dual-derivatization method using both OPA and Fmoc-Cl is often employed. creative-proteomics.comnih.gov

Modern HPLC systems can fully automate the pre-column derivatization process. axionlabs.comnih.gov The autosampler is programmed to mix the sample with the necessary reagents (e.g., borate (B1201080) buffer and Fmoc-Cl solution) in precise ratios and for specific times immediately before injection. axionlabs.com This automation significantly improves the precision and reproducibility of the analysis, reduces manual labor, and increases sample throughput. axionlabs.comnih.gov

Table 3: Typical Conditions for Pre-column Derivatization with Fmoc-Cl This table summarizes common parameters for the derivatization of amino acids with Fmoc-Cl for HPLC analysis.

| Parameter | Typical Condition | Purpose |

| Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Reacts with amino groups to form a stable, detectable derivative. |

| pH | 8.0 - 10.0 (using Borate Buffer) | Ensures the amino group is deprotonated for nucleophilic attack on Fmoc-Cl. oup.com |

| Solvent | Acetonitrile | Used to dissolve the Fmoc-Cl reagent. oup.com |

| Reaction Time | 5 - 20 minutes | Allows the derivatization reaction to proceed to completion. researchgate.netoup.com |

| Temperature | Room Temperature | The reaction is efficient and does not typically require heating. researchgate.net |